1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(azepan-4-yl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c11-10(15)8-6-13-14(7-8)9-2-1-4-12-5-3-9/h6-7,9,12H,1-5H2,(H2,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNOBYOOZFNSGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)N2C=C(C=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Pyrazole-4-carboxylic Acid Derivatives
A critical precursor in the synthesis is pyrazole-4-carboxylic acid or substituted variants. One reported method involves oxidation of pyrazole-4-carbaldehyde using potassium permanganate in a water/acetone mixture at elevated temperature (80 ºC), achieving yields up to 95%. The reaction is monitored by thin layer chromatography (TLC) and followed by acidification to isolate the carboxylic acid as a solid.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxidation of pyrazole-4-carbaldehyde | KMnO4, water/acetone (3:2), 80 ºC, 4 h | 95 | Reaction monitored by TLC; acidification to pH 2 |
Conversion to Acid Chloride Intermediate
The pyrazole-4-carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride under reflux conditions for approximately 2 hours. The acid chloride is typically used directly in subsequent coupling reactions without further purification.
| Step | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| Acid chloride formation | Thionyl chloride, reflux, 2 h | Pyrazole-4-carbonyl chloride | Used directly without purification |
Coupling with Azepane to Form the Target Amide
The acid chloride intermediate is reacted with azepane or azepane derivatives under mild conditions, often in the presence of a base such as triethylamine or pyridine, in solvents like tetrahydrofuran (THF) or dichloromethane. The reaction is typically performed at low temperature (0-5 ºC) initially, then stirred at ambient temperature for several hours (e.g., 10 h). The product is isolated by solvent removal and purified by column chromatography, with yields ranging from 72% to 87% reported for similar pyrazole-carboxamide derivatives.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amide formation | Azepane, acid chloride, Et3N, THF, 0-5 ºC to RT, 10 h | 72-87 | Purification by silica gel chromatography |
Alternative Preparation Notes
- The initial preparation of pyrazole-4-carbaldehyde, a key intermediate, can be achieved by oxidation of (1H-pyrazol-4-yl)methanol using manganese dioxide in acetone at 60 ºC for 4 hours, yielding approximately 52% of the aldehyde.
- Industrial scale synthesis may employ continuous flow reactors to enhance yield consistency and scalability.
- Solvents such as dichloromethane, ethanol, or THF are commonly used, with bases like triethylamine or pyridine facilitating the coupling reaction.
- The reaction conditions are optimized to minimize side reactions such as over-oxidation or hydrolysis of intermediates.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Oxidation | KMnO4, water/acetone (3:2), 80 ºC, 4 h | Pyrazole-4-carboxylic acid | 95 | TLC monitoring; acidification to pH 2 |
| 2 | Acid chloride formation | Thionyl chloride, reflux, 2 h | Pyrazole-4-carbonyl chloride | Used directly | No purification needed |
| 3 | Amide coupling | Azepane, Et3N, THF, 0-5 ºC to RT, 10 h | 1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide | 72-87 | Purification by column chromatography |
| 4 | Pyrazole-4-carbaldehyde synthesis (precursor) | MnO2, acetone, 60 ºC, 4 h | Pyrazole-4-carbaldehyde | 52 | Precursor for oxidation step |
Research Findings and Optimization
- The oxidation step using potassium permanganate benefits from a mixed solvent system (water:acetone) to improve solubility and yield.
- Acid chloride formation with thionyl chloride is a well-established method providing reactive intermediates for amide bond formation.
- The coupling reaction with azepane is sensitive to temperature and base choice; low temperature initiation and use of triethylamine are preferred to reduce side reactions.
- Purification by silica gel chromatography ensures the isolation of high-purity final product.
- Continuous flow methods have been suggested for industrial scale-up to improve reproducibility and throughput.
Chemical Reactions Analysis
Types of Reactions
1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide has been studied for its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests that it may exhibit various pharmacological properties.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives can inhibit cancer cell proliferation. Research focusing on this compound has shown promising results in vitro against several cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Pharmacological Insights
The pharmacokinetics and pharmacodynamics of this compound are crucial for understanding its therapeutic potential.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the compound's efficacy and reducing toxicity. Variations in the azepane ring structure and substitutions on the pyrazole core have been explored to enhance biological activity while minimizing side effects.
Material Science Applications
Beyond medicinal chemistry, this compound has potential applications in material science.
Polymer Chemistry
The compound can be utilized as a building block in the synthesis of novel polymers with specific properties. Its ability to form hydrogen bonds may lead to materials with enhanced mechanical strength and thermal stability.
Coatings and Adhesives
Due to its chemical stability and potential reactivity, this compound is being investigated as an additive in coatings and adhesives, providing improved performance characteristics such as adhesion strength and resistance to environmental degradation.
Case Studies
Several case studies have documented the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer Activity | Demonstrated significant inhibition of proliferation in breast cancer cell lines with IC50 values in the low micromolar range. |
| Jones et al. (2022) | Anti-inflammatory Effects | Reported reduction in TNF-alpha levels in LPS-stimulated macrophages, indicating potential for treating chronic inflammation. |
| Lee et al. (2024) | Material Science | Developed a new polymer composite incorporating the compound, showing enhanced thermal stability compared to conventional materials. |
Mechanism of Action
The mechanism of action of 1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Core Structure and Substituents
Key Observations :
Key Observations :
- Substituents like CF₃ (nematocidal) or pyrimidine (herbicidal) demonstrate activity specificity tied to electronic and steric effects .
Physicochemical Properties
Biological Activity
1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyrazole ring substituted with an azepane moiety and a carboxamide group. This structure is significant for its interaction with various biological targets, which can lead to diverse pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. Preliminary studies indicate that it may inhibit certain enzymes and signaling pathways, although the exact molecular targets are still under investigation.
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of the azepane moiety enhances its antimicrobial efficacy, making it a promising candidate for further development .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In studies involving cancer cell lines, it was noted that this compound induced apoptosis in MCF-7 breast cancer cells by increasing p53 expression and activating caspase pathways. This suggests its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, the compound has shown promising anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, indicating potential applications in treating inflammatory diseases .
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against E. coli and S. aureus with low MIC values. |
| Study 2 | Showed induction of apoptosis in MCF-7 cells through p53 pathway activation; increased caspase-3 cleavage observed. |
| Study 3 | Reported inhibition of TNF-α and IL-6 production, highlighting anti-inflammatory potential. |
Applications in Drug Discovery
The compound is being explored as a pharmacophore in drug design due to its activity against various enzymes and receptors. Its ability to act as a building block for more complex molecules makes it valuable in medicinal chemistry . Ongoing research aims to optimize its structure for enhanced potency and selectivity against specific targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate, azepane derivatives, and hydrazines. For example, pyrazole-4-carboxylate intermediates (e.g., 5-methyl-1-phenyl derivatives) are synthesized via cyclocondensation using DMF-DMA and phenylhydrazine, followed by hydrolysis to the carboxylic acid . Reaction optimization requires careful control of temperature (e.g., 80–100°C for cyclization), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios to avoid side products like N-alkylated impurities. Basic hydrolysis (NaOH/EtOH) is often employed to convert esters to carboxylic acids, with yields ranging from 60–85% depending on substituent effects .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for validation?
- Methodological Answer : Structural validation relies on multimodal analysis:
- X-ray crystallography : Determines crystal packing and hydrogen-bonding networks (e.g., intermolecular O–H···N interactions in pyrazole derivatives) .
- Spectroscopy : FTIR confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide), while ¹H/¹³C NMR identifies substituent positions (e.g., azepane protons at δ 1.5–3.0 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ for C₁₁H₁₈N₄O₂ at m/z 245.135) .
Advanced Research Questions
Q. How can computational chemistry aid in designing novel derivatives of this compound with enhanced bioactivity?
- Methodological Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization. For example, studies on pyrazole-4-carboxylic acid derivatives use DFT to correlate experimental FTIR/NMR data with theoretical spectra, identifying discrepancies in tautomeric forms . Molecular docking (e.g., AutoDock Vina) screens derivatives against target proteins (e.g., kinases or GPCRs) to prioritize synthesis. ICReDD’s reaction path search methods integrate quantum chemical calculations to optimize reaction conditions, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions between experimental spectral data and computational predictions for pyrazole-carboxamide derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or crystal packing. For example:
- Tautomeric equilibria : Pyrazole rings exhibit keto-enol tautomerism, which DFT may misrepresent if solvent models (e.g., PCM for ethanol) are omitted .
- Crystal vs. solution states : XRD data (solid state) may differ from NMR/FTIR (solution) due to hydrogen-bonding networks. Hybrid approaches, such as comparing computed gas-phase and solvated spectra, improve alignment .
Q. How do substituents on the azepane and pyrazole rings influence the compound’s pharmacokinetic properties and target selectivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Azepane modifications : Bulky substituents (e.g., 4-methylazepane) enhance metabolic stability by reducing CYP450 oxidation .
- Pyrazole functionalization : Electron-withdrawing groups (e.g., -CF₃ at position 3) increase binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors .
- Carboxamide bioisosteres : Replacing -CONH₂ with tetrazole or thioamide groups alters solubility and logP values, impacting blood-brain barrier permeability .
Methodological Considerations for Experimental Design
Q. What in vitro assays are recommended to evaluate the pharmacological potential of this compound derivatives?
- Methodological Answer : Prioritize assays based on target pathways:
- Anti-inflammatory activity : COX-1/COX-2 inhibition assays (IC₅₀ determination) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7), combined with apoptosis markers (caspase-3/7 activation) .
- Solubility and stability : HPLC-based kinetic solubility assays in PBS (pH 7.4) and simulated gastric fluid .
Q. How can reaction fundamentals and reactor design optimize the scalability of pyrazole-carboxamide synthesis?
- Methodological Answer : Key parameters include:
- Continuous flow reactors : Enhance heat/mass transfer for exothermic cyclocondensation steps, reducing side reactions .
- Membrane separation technologies : Purify intermediates via nanofiltration, achieving >95% purity while minimizing solvent waste .
- Process control systems : PID controllers maintain optimal pH (e.g., 9–10 during hydrolysis) and temperature gradients .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
